Irbesartan-d7

Descripción

Propiedades

IUPAC Name |

2-(2,2,3,3,4,4,4-heptadeuteriobutyl)-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1,3-diazaspiro[4.4]non-1-en-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N6O/c1-2-3-10-22-26-25(15-6-7-16-25)24(32)31(22)17-18-11-13-19(14-12-18)20-8-4-5-9-21(20)23-27-29-30-28-23/h4-5,8-9,11-14H,2-3,6-7,10,15-17H2,1H3,(H,27,28,29,30)/i1D3,2D2,3D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOSHYTLCDANDAN-NCKGIQLSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC2(CCCC2)C(=O)N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])CC1=NC2(CCCC2)C(=O)N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N6O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00857874 |

Source

|

| Record name | 2-(2,2,3,3,4,4,4-~2~H_7_)Butyl-3-{[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}-1,3-diazaspiro[4.4]non-1-en-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00857874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

435.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1329496-43-6 |

Source

|

| Record name | 2-(2,2,3,3,4,4,4-~2~H_7_)Butyl-3-{[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}-1,3-diazaspiro[4.4]non-1-en-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00857874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Irbesartan-d7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of Irbesartan-d7, a deuterated analog of the angiotensin II receptor antagonist, Irbesartan. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and bioanalytical studies.

Introduction

This compound is a stable isotope-labeled version of Irbesartan, where seven hydrogen atoms have been replaced by deuterium (B1214612). This isotopic substitution makes it an ideal internal standard for quantitative bioanalytical assays, particularly in liquid chromatography-mass spectrometry (LC-MS) based pharmacokinetic and metabolic studies of Irbesartan. The increased mass of this compound allows for its clear differentiation from the unlabeled drug in a mass spectrometer, ensuring accurate and precise quantification.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. These properties are critical for its handling, storage, and application in experimental settings.

| Property | Value | Source(s) |

| Chemical Name | 2-(2,2,3,3,4,4,4-heptadeuteriobutyl)-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1,3-diazaspiro[4.4]non-1-en-4-one | [1][2] |

| Molecular Formula | C₂₅H₂₁D₇N₆O | [1] |

| Molecular Weight | 435.57 g/mol | [1] |

| Exact Mass | 435.27600 | N/A |

| CAS Number | 1329496-43-6 | [1] |

| Physical State | Crystalline solid | [3] |

| Storage Temperature | -20°C | [3][4] |

| Isotopic Purity | Typically ≥98% | [5] |

Note: Some data, where not directly available for this compound, is inferred from the properties of the non-labeled Irbesartan.

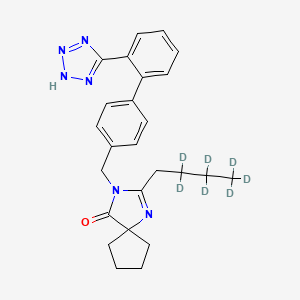

Chemical Structure and Deuterium Labeling

The seven deuterium atoms in this compound are located on the butyl side chain, as confirmed by its chemical name and SMILES notation. This specific placement is crucial for its function as an internal standard, as it is a metabolically stable position, minimizing the risk of deuterium-hydrogen exchange during biological processing.

Note: Due to the limitations of the environment, a placeholder image is used in the DOT script. A proper chemical structure diagram would depict the full Irbesartan molecule with the butyl chain labeled as -CD₂-CD₂-CD₂-CD₃.

Caption: Chemical structure of Irbesartan with the deuterated butyl chain highlighted.

Solubility and Stability

While specific quantitative solubility and stability data for this compound are not extensively published, the data for the parent compound, Irbesartan, provides a reliable reference.

Solubility

The solubility of Irbesartan is pH-dependent and it is sparingly soluble in aqueous solutions.

| Solvent | Solubility |

| Ethanol | ~0.5 mg/mL |

| Dimethyl Sulfoxide (DMSO) | ~14 mg/mL |

| Dimethylformamide (DMF) | ~20 mg/mL |

| Water | Practically insoluble |

| 0.1 N HCl | Higher solubility than in neutral or basic pH |

Data is for the parent compound, Irbesartan, and is expected to be very similar for this compound.

Stability

Irbesartan is stable under normal storage conditions. Forced degradation studies on Irbesartan have shown it to be susceptible to hydrolysis under acidic and basic conditions, while it exhibits stability against oxidative, thermal, and photolytic stress. It is recommended to store this compound at -20°C in a tightly sealed container, protected from light and moisture.

Spectroscopic Properties

Mass Spectrometry (MS)

Mass spectrometry is the primary technique for which this compound is utilized. In an MS analysis, the molecular ion of this compound will have a mass-to-charge ratio (m/z) that is 7 units higher than that of unlabeled Irbesartan. This mass difference is the basis of its use as an internal standard. The fragmentation pattern of this compound is expected to be similar to that of Irbesartan, with the fragments containing the butyl chain showing a corresponding mass shift.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for confirming the positions of deuterium labeling. In the ¹H NMR spectrum of this compound, the signals corresponding to the protons on the butyl chain would be absent or significantly reduced in intensity. The remaining signals of the spectrum would be consistent with the structure of the Irbesartan molecule.

Experimental Protocols

This compound is predominantly used as an internal standard in the quantification of Irbesartan in biological matrices by LC-MS/MS. Below is a typical experimental workflow.

Caption: A typical workflow for the quantification of Irbesartan in plasma using this compound as an internal standard.

Sample Preparation: Protein Precipitation

-

To a 100 µL aliquot of the biological matrix (e.g., plasma, urine), add a known amount of this compound working solution (internal standard).

-

Add 300 µL of a protein precipitating agent (e.g., acetonitrile (B52724) or methanol).

-

Vortex the mixture for 1-2 minutes.

-

Centrifuge the sample at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube or an HPLC vial for analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Conditions

The following are representative LC-MS/MS parameters. These should be optimized for the specific instrumentation being used.

| Parameter | Typical Conditions |

| LC Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | Acetonitrile or Methanol |

| Gradient | A suitable gradient to achieve good separation |

| Flow Rate | 0.3 - 0.5 mL/min |

| Ionization Mode | Electrospray Ionization (ESI), positive or negative ion mode |

| MRM Transitions | Irbesartan: e.g., m/z 429.2 → 207.1this compound: e.g., m/z 436.2 → 214.1 |

Conclusion

This compound is an essential tool for the accurate and precise quantification of Irbesartan in biological samples. Its well-defined chemical and physical properties, coupled with its primary application as an internal standard in LC-MS/MS methods, make it indispensable for pharmacokinetic, bioavailability, and bioequivalence studies. This guide provides a foundational understanding of the key chemical properties and experimental considerations for the effective use of this compound in a research and drug development setting.

References

An In-depth Technical Guide to the Synthesis and Characterization of Irbesartan-d7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Irbesartan-d7, a deuterated analog of the angiotensin II receptor antagonist, Irbesartan. The incorporation of deuterium (B1214612) into the butyl side chain makes this compound an invaluable tool, primarily as an internal standard in pharmacokinetic and bioanalytical studies. This document details the synthetic pathway, experimental protocols, and analytical methodologies for the characterization of this stable isotope-labeled compound.

Synthesis of this compound

The synthesis of this compound involves the preparation of a key deuterated intermediate, 2-(butyl-d7)-1,3-diazaspiro[4.4]non-1-en-4-one, which is then condensed with a suitable biphenyl (B1667301) derivative. The deuterium atoms are introduced into the butyl side chain via the use of a deuterated precursor, Valeryl-d7 chloride.

Synthesis of 2-(butyl-d7)-1,3-diazaspiro[4.4]non-1-en-4-one

The synthesis of the deuterated spirocyclic intermediate is a multi-step process commencing from cyclopentanone.

Experimental Protocol:

Step 1: Synthesis of 1-Aminocyclopentanecarbonitrile

This initial step follows a classical Strecker synthesis.

-

Reagents: Cyclopentanone, Ammonium Chloride (NH₄Cl), Sodium Cyanide (NaCN), Methanol, Water.

-

Procedure:

-

In a well-ventilated fume hood, dissolve Sodium Cyanide in water in a reaction vessel.

-

To this solution, add a solution of Ammonium Chloride in aqueous ammonia.

-

Add Cyclopentanone, dissolved in methanol, dropwise to the mixture while stirring.

-

The reaction is typically conducted at room temperature and can be gently heated to ensure completion.

-

Upon completion, the product is extracted and purified for use in the subsequent step.

-

Step 2: Synthesis of N-(1-cyanocyclopentyl)pentanamide-d7

The aminonitrile from the previous step is acylated using Valeryl-d7 chloride.

-

Reagents: 1-Aminocyclopentanecarbonitrile, Valeryl-d7 chloride, a suitable base (e.g., triethylamine), and a solvent (e.g., dichloromethane).

-

Procedure:

-

Dissolve 1-Aminocyclopentanecarbonitrile in the chosen solvent and cool the mixture.

-

Add the base to the solution.

-

Slowly add Valeryl-d7 chloride to the reaction mixture, maintaining a low temperature.

-

Allow the reaction to proceed to completion. The resulting N-(1-cyanocyclopentyl)pentanamide-d7 is then isolated.

-

Step 3: Cyclization to 2-(butyl-d7)-1,3-diazaspiro[4.4]non-1-en-4-one

The final step to form the deuterated spiro intermediate involves a base-mediated cyclization.

-

Reagents: N-(1-cyanocyclopentyl)pentanamide-d7, a strong base (e.g., Potassium Hydroxide), and a suitable solvent (e.g., ethanol).

-

Procedure:

-

Dissolve the N-(1-cyanocyclopentyl)pentanamide-d7 in the solvent.

-

Add the base to the solution and heat the mixture to reflux.

-

The reaction progress is monitored until completion.

-

Upon completion, the reaction mixture is cooled, and the product, 2-(butyl-d7)-1,3-diazaspiro[4.4]non-1-en-4-one, is isolated and purified, often via crystallization.

-

Final Assembly of this compound

The deuterated spiro intermediate is then coupled with a biphenyl component to yield this compound. A common route involves the condensation with 4'-(bromomethyl)-[1,1'-biphenyl]-2-carbonitrile, followed by the formation of the tetrazole ring.

Experimental Protocol:

Step 1: Condensation Reaction

-

Reagents: 2-(butyl-d7)-1,3-diazaspiro[4.4]non-1-en-4-one, 4'-(bromomethyl)-[1,1'-biphenyl]-2-carbonitrile, a base (e.g., Potassium Hydroxide), and a solvent (e.g., acetone).

-

Procedure:

-

Dissolve 2-(butyl-d7)-1,3-diazaspiro[4.4]non-1-en-4-one in the solvent.

-

Add the base and stir the mixture.

-

Add 4'-(bromomethyl)-[1,1'-biphenyl]-2-carbonitrile to the reaction mixture and allow the reaction to proceed.

-

The resulting intermediate, 2-(butyl-d7)-3-[[2'-(cyano)[1,1'-biphenyl]-4-yl]methyl]-1,3-diazaspiro[4.4]non-1-en-4-one, is isolated.

-

Step 2: Tetrazole Formation

-

Reagents: The intermediate from the previous step, Sodium Azide (NaN₃), and a suitable catalyst (e.g., triethylamine (B128534) hydrochloride) in a high-boiling solvent (e.g., xylene).

-

Procedure:

-

The reactants are heated in the solvent for an extended period to facilitate the [2+3] cycloaddition reaction.

-

Upon completion, the crude this compound is isolated.

-

Step 3: Purification

-

The crude product is purified using techniques such as recrystallization or preparative High-Performance Liquid Chromatography (HPLC) to obtain high-purity this compound.

Characterization of this compound

A comprehensive characterization of this compound is essential to confirm its identity, purity, and the extent of deuterium incorporation.

High-Performance Liquid Chromatography (HPLC)

HPLC is a fundamental technique for assessing the purity of this compound.

Experimental Protocol:

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[1]

-

Mobile Phase: A typical mobile phase consists of a gradient or isocratic mixture of an aqueous buffer (e.g., phosphate (B84403) buffer at pH 3.2) and an organic solvent like acetonitrile (B52724) or methanol.[1]

-

Flow Rate: A flow rate of 1.0 mL/min is generally employed.[1]

-

Detection: UV detection at a wavelength of approximately 220 nm is suitable for Irbesartan.[1]

-

Sample Preparation: A known concentration of this compound is dissolved in the mobile phase or a suitable solvent.

Data Presentation:

| Parameter | Typical Value |

| Retention Time | Dependent on specific chromatographic conditions |

| Purity | >98% |

Mass Spectrometry (MS)

Mass spectrometry is crucial for confirming the molecular weight of this compound and assessing its isotopic purity.

Experimental Protocol:

-

Ionization Source: Electrospray ionization (ESI) is commonly used, typically in the positive ion mode.

-

Mass Analyzer: High-resolution mass spectrometers (HRMS) such as Time-of-Flight (TOF) or Orbitrap are ideal for accurate mass measurements and isotopic distribution analysis.

-

Sample Infusion: The sample can be introduced via direct infusion or coupled with a liquid chromatography system (LC-MS).

Data Presentation:

Table 1: Expected Molecular Ion Peaks for Irbesartan and this compound

| Compound | Expected [M+H]⁺ (m/z) |

| Irbesartan (d0) | 429.2379 |

| This compound | 436.2819 |

Table 2: Hypothetical Isotopic Purity Data for this compound from HRMS [2]

| Isotopologue | Description | Expected [M+H]⁺ (m/z) | Relative Abundance (%) |

| Irbesartan-d0 | Non-deuterated | 429.2 | < 0.1% |

| Irbesartan-d1 to d6 | Partially deuterated species | 430.2 - 435.2 | < 1.5% |

| This compound | Target Compound | 436.2 | > 98% |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and confirms the position of the deuterium labels.

Experimental Protocol:

-

Solvent: A suitable deuterated solvent such as Dimethyl Sulfoxide-d6 (DMSO-d6) or Methanol-d4 (CD₃OD) is used.

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.

-

Experiments: ¹H NMR, ¹³C NMR, and ²H NMR spectra should be acquired.

Data Interpretation:

-

¹H NMR: The spectrum of this compound will show a significant reduction or complete absence of signals corresponding to the protons on the butyl side chain compared to the spectrum of non-deuterated Irbesartan.

-

¹³C NMR: The carbon signals of the deuterated butyl chain will appear as multiplets due to C-D coupling and may be slightly shifted upfield.

-

²H NMR: This experiment directly detects the deuterium atoms, providing definitive evidence of their incorporation and location within the molecule.

Data Presentation:

Table 3: Comparison of Expected ¹H NMR and ¹³C NMR Data for the Butyl Chain

| Position in Butyl Chain | Irbesartan (¹H Chemical Shift, ppm) | This compound (¹H Signal) | Irbesartan (¹³C Chemical Shift, ppm) | This compound (¹³C Signal) |

| -CH₂- (alpha) | ~2.5 | Absent/Reduced | ~45 | Multiplet, upfield shifted |

| -CH₂- (beta) | ~1.5 | Absent/Reduced | ~29 | Multiplet, upfield shifted |

| -CH₂- (gamma) | ~1.3 | Absent/Reduced | ~22 | Multiplet, upfield shifted |

| -CH₃ (delta) | ~0.8 | Absent/Reduced | ~14 | Multiplet, upfield shifted |

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.

Visualizations

Synthesis Workflow

Caption: Synthetic workflow for this compound.

Analytical Workflow

Caption: Analytical workflow for this compound characterization.

References

An In-Depth Technical Guide to the Structure and Molecular Weight of Irbesartan-d7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, molecular weight, and analytical methodologies related to Irbesartan-d7, a deuterated analog of the angiotensin II receptor antagonist, Irbesartan. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and metabolic studies.

Chemical Structure and Molecular Properties

This compound is a stable, isotopically labeled form of Irbesartan, where seven hydrogen atoms on the terminal butyl group have been replaced by deuterium (B1214612) atoms. This selective deuteration makes it an ideal internal standard for quantitative bioanalytical assays, particularly in liquid chromatography-mass spectrometry (LC-MS) based methods.[1]

The molecular formula of this compound is C₂₅H₂₁D₇N₆O. Its IUPAC name is 2-(butyl-d7)-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1,3-diazaspiro[4.4]non-1-en-4-one. The seven deuterium atoms are located on the butyl chain, a modification that imparts a higher molecular weight without significantly altering the chemical properties of the molecule.

Below is a diagram illustrating the chemical structure of this compound, with the positions of the deuterium atoms clearly marked.

Caption: Chemical structure of this compound.

Quantitative Data Summary

The key quantitative properties of Irbesartan and its deuterated analog are summarized in the table below for easy comparison.

| Property | Irbesartan | This compound |

| Molecular Formula | C₂₅H₂₈N₆O | C₂₅H₂₁D₇N₆O |

| Molecular Weight | 428.53 g/mol | 435.57 g/mol [2] |

| Monoisotopic Mass | 428.2325 g/mol | 435.2754 g/mol |

| Isotopic Purity | Not Applicable | Typically ≥98% |

Mechanism of Action: The Renin-Angiotensin-Aldosterone System

Irbesartan is a selective antagonist of the angiotensin II type 1 (AT₁) receptor. It exerts its antihypertensive effects by blocking the vasoconstrictor and aldosterone-secreting effects of angiotensin II. The following diagram illustrates the Renin-Angiotensin-Aldosterone System (RAAS) and the point of intervention by Irbesartan.

Caption: The Renin-Angiotensin-Aldosterone System and the site of action of Irbesartan.

Experimental Protocols

Proposed Synthesis of this compound

Caption: Proposed synthetic workflow for this compound.

Disclaimer: This is a proposed synthetic route and has not been experimentally validated. Researchers should consult relevant literature and safety data before attempting any synthesis.

Characterization by Mass Spectrometry

Mass spectrometry is a crucial technique for confirming the molecular weight and assessing the isotopic purity of this compound. A high-resolution mass spectrometer (HRMS) is recommended for accurate mass determination and to resolve the isotopic distribution.

Instrumentation:

-

Mass Spectrometer: Triple Quadrupole or Q-TOF Mass Spectrometer

-

Ionization Source: Electrospray Ionization (ESI), typically in positive ion mode.

Experimental Parameters (adapted from a UPLC-MS/MS method for Irbesartan):

-

Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.

-

Column: A suitable C18 reversed-phase column.

-

Ion Source Parameters:

-

Capillary Voltage: 3.0 - 4.0 kV

-

Cone Voltage: 20 - 40 V

-

Source Temperature: 120 - 150 °C

-

Desolvation Temperature: 350 - 450 °C

-

-

Data Acquisition: Full scan mode for mass confirmation and multiple reaction monitoring (MRM) for quantification. The expected [M+H]⁺ ion for this compound is m/z 436.3.

Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure and the location of the deuterium labels.

Instrumentation:

-

NMR Spectrometer: 400 MHz or higher field strength.

Experimental Parameters:

-

Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

-

¹H NMR: The spectrum of this compound is expected to be similar to that of Irbesartan, with the notable absence of signals corresponding to the protons of the butyl chain. The integration of the remaining proton signals relative to a known internal standard can provide an estimate of isotopic enrichment.

-

¹³C NMR: The carbon signals of the deuterated butyl chain will be observed as multiplets due to C-D coupling and may be slightly shifted upfield compared to the non-deuterated analog.

Conclusion

This technical guide has provided a detailed overview of the structure, molecular weight, and analytical methodologies for this compound. The information presented, including the quantitative data, signaling pathway, and experimental protocols, is intended to support the research and development efforts of scientists in the pharmaceutical industry. The use of deuterated standards like this compound is critical for the accurate and reliable quantification of pharmaceuticals in biological matrices, ultimately contributing to the development of safer and more effective medicines.

References

The Isotopic Distinction: A Technical Guide to Irbesartan and Irbesartan-d7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the fundamental differences between Irbesartan (B333) and its deuterated analogue, Irbesartan-d7. Focusing on the core chemical, physical, and analytical distinctions, this document serves as a comprehensive resource for professionals in pharmaceutical research and development.

Core Chemical and Physical Differences

Irbesartan is a potent, orally active angiotensin II type 1 (AT1) receptor antagonist widely used in the management of hypertension, heart failure, and diabetic nephropathy.[1][2][3] this compound is a stable isotope-labeled version of Irbesartan, where seven hydrogen atoms have been replaced by deuterium (B1214612) atoms.[1][4] This isotopic substitution results in an increased molecular weight but does not significantly alter the chemical reactivity or pharmacological activity of the molecule in the context of its primary application as an internal standard.[5]

The key utility of this compound lies in its application as an internal standard in quantitative bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS/MS).[1][5][6] Its chemical behavior is nearly identical to that of Irbesartan, allowing it to co-elute during chromatographic separation and experience similar ionization and matrix effects in the mass spectrometer.[5] However, its distinct mass-to-charge ratio (m/z) allows for its separate detection and quantification, enabling precise and accurate measurement of Irbesartan concentrations in complex biological matrices.[5]

| Property | Irbesartan | This compound |

| Chemical Formula | C₂₅H₂₈N₆O[2][7] | C₂₅H₂₁D₇N₆O[4] |

| Molecular Weight | 428.5 g/mol [2] | 435.57 g/mol [4] |

| Primary Function | Angiotensin II Receptor Blocker (ARB)[1][2][3] | Internal Standard for Quantitative Analysis[1][5][6] |

| Appearance | White to off-white crystalline powder[8] | Not typically described for its bulk properties |

| Solubility | Slightly soluble in alcohol and methylene (B1212753) chloride; practically insoluble in water[8] | Assumed to have similar solubility to Irbesartan |

Pharmacokinetic and Pharmacodynamic Profiles of Irbesartan

Irbesartan is characterized by favorable pharmacokinetic properties, including high oral bioavailability and a long elimination half-life, which supports once-daily dosing.[9][10] It does not require biotransformation to an active metabolite to exert its therapeutic effect.[9][10]

| Parameter | Value |

| Oral Bioavailability | 60-80%[7][9][11] |

| Time to Peak Plasma Concentration (Tmax) | 1.5 - 2 hours[11] |

| Elimination Half-Life (t½) | 11 - 15 hours[7][9][11] |

| Protein Binding | ~90%[7][11] |

| Metabolism | Primarily via glucuronidation and oxidation by CYP2C9[11] |

| Excretion | Approximately 20% in urine and 80% in feces[11] |

The pharmacodynamic effect of Irbesartan is a dose-dependent reduction in blood pressure.[9] Steady-state concentrations are typically achieved within three days of continuous dosing.[12]

Experimental Protocols

Synthesis of Irbesartan

The synthesis of Irbesartan is a multi-step process that has been described in various patents and publications. A common route involves the following key transformations:

-

Formation of the Biphenyl (B1667301) Structure: This is often achieved through a Suzuki coupling reaction, for example, by reacting a protected 2-(5-tetrazoyl)phenylboronic acid with a 3-haloaryl-1,3-diazaspiro[4.4]non-1-ene-4-one.[13]

-

Formation of the Tetrazole Ring: A crucial step is the conversion of a nitrile group on the biphenyl intermediate to a tetrazole ring. This can be accomplished by reacting the nitrile with an azide, such as sodium azide, often in the presence of a Lewis acid like zinc chloride.[14][15]

-

Alkylation and Deprotection: The final steps typically involve N-alkylation to introduce the butyl-spirocyclopentane moiety, followed by the removal of any protecting groups (e.g., a trityl group from the tetrazole ring) to yield the final Irbesartan product.[13][16]

Bioanalytical Quantification of Irbesartan using this compound by LC-MS/MS

This protocol outlines a general procedure for the quantification of Irbesartan in human plasma using this compound as an internal standard.

1. Sample Preparation (Protein Precipitation):

- To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).

- Add 300 µL of acetonitrile (B52724) to precipitate the plasma proteins.

- Vortex the mixture for 1 minute.

- Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

- Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

- Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions:

- HPLC System: A high-performance liquid chromatography system.

- Column: A C18 reversed-phase column (e.g., Hypersil GOLD, 100 x 4.6 mm, 5 µm).[17]

- Mobile Phase: A mixture of 2 mM ammonium (B1175870) formate (B1220265) (pH 4.0) and methanol (B129727) (20:80 v/v).[17]

- Flow Rate: 0.5 mL/min.[17]

- Injection Volume: 10 µL.

- Column Temperature: 40°C.[17]

3. Mass Spectrometric Conditions:

- Mass Spectrometer: A triple quadrupole mass spectrometer.

- Ionization Mode: Electrospray Ionization (ESI), negative ion mode.[18]

- Multiple Reaction Monitoring (MRM) Transitions:

- Irbesartan: m/z 427.2 → 206.9[18]

- This compound: m/z 434.2 → 206.9 (hypothetical, based on a mass shift of +7)

- Data Analysis: The concentration of Irbesartan in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a standard curve constructed from samples with known concentrations of Irbesartan.

Signaling Pathways and Experimental Workflows

The diagrams below illustrate the mechanism of action of Irbesartan and a typical workflow for its bioanalytical quantification.

Caption: Mechanism of action of Irbesartan in the Renin-Angiotensin-Aldosterone System.

Caption: Bioanalytical workflow for Irbesartan quantification using an internal standard.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Irbesartan | C25H28N6O | CID 3749 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Irbesartan (a comprehensive profile) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. This compound (hydrochloride) | Benchchem [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Irbesartan - Wikipedia [en.wikipedia.org]

- 8. japer.in [japer.in]

- 9. The new angiotensin II receptor antagonist, irbesartan: pharmacokinetic and pharmacodynamic considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Irbesartan: review of pharmacology and comparative properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. go.drugbank.com [go.drugbank.com]

- 12. Pharmacokinetics and pharmacodynamics of irbesartan in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. US7019148B2 - Synthesis of irbesartan - Google Patents [patents.google.com]

- 14. newdrugapprovals.org [newdrugapprovals.org]

- 15. EP1918288A1 - A novel and improved process for the preparation of Irbesartan, an angiotensin-II receptor antagonist for the treatment of hypertension - Google Patents [patents.google.com]

- 16. acgpubs.org [acgpubs.org]

- 17. jocpr.com [jocpr.com]

- 18. Simultaneous determination of irbesartan and hydrochlorothiazide in human plasma by ultra high performance liquid chromatography tandem mass spectrometry and its application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Physical and Solubility Properties of Irbesartan-d7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical and solubility properties of Irbesartan-d7, a deuterated analog of the angiotensin II receptor antagonist, Irbesartan. This document is intended to serve as a valuable resource for researchers and professionals involved in drug development and analysis, offering detailed data, experimental methodologies, and visual representations of key processes.

Core Physical Properties

Table 1: Summary of Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₅H₂₁D₇N₆O | [1][2][3] |

| Molecular Weight | 435.57 g/mol | [2][3] |

| Appearance | White to off-white or pale yellow solid/crystalline powder | [4][5][6] |

| Melting Point | 180-181 °C (for non-deuterated Irbesartan) | [7][8] |

| Boiling Point | Data not available | |

| Density | Data not available |

Note: The melting point provided is for the non-deuterated form of Irbesartan. It is expected that the melting point of this compound will be very similar.

Solubility Profile

The solubility of a drug substance is a critical factor influencing its bioavailability and formulation development. Irbesartan is known to be a poorly water-soluble drug. The solubility of this compound is expected to be comparable to that of Irbesartan.

Table 2: Solubility of Irbesartan in Various Solvents

| Solvent | Solubility | Source |

| Water | Low, pH-dependent solubility | [9][10] |

| 0.1 N HCl (pH 1.2) | 30.72 ± 2.59 µg/mL | [9] |

| Phosphate Buffer (pH 6.8) | 19.78 ± 1.56 µg/mL | [9] |

| Dimethyl Sulfoxide (DMSO) | >25 mg/mL | [5] |

| Ethanol | ~0.5 mg/mL | [11] |

| Dimethylformamide (DMF) | ~20 mg/mL | [11] |

Note: The solubility data presented is for the non-deuterated form of Irbesartan.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate and reproducible determination of physical and solubility properties. The following sections outline general yet detailed methodologies applicable to the characterization of this compound.

Melting Point Determination (Capillary Method)

The capillary method is a widely accepted technique for determining the melting point of a crystalline solid.[12][13][14]

Objective: To determine the temperature range over which the solid this compound transitions to a liquid state.

Apparatus and Materials:

-

Melting point apparatus

-

Capillary tubes (sealed at one end)

-

This compound powder (finely ground)

-

Thermometer or digital temperature probe

Procedure:

-

Sample Preparation: A small amount of finely powdered this compound is packed into a capillary tube to a height of 2-4 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The sample is heated at a controlled rate, typically 1-2 °C per minute, as it approaches the expected melting point.

-

Observation: The sample is observed through a magnifying lens. The temperature at which the first drop of liquid appears is recorded as the onset of melting.

-

Completion of Melting: The temperature at which the last solid particle melts is recorded as the end of the melting range.

-

Reporting: The melting point is reported as a range from the onset to the completion of melting.

Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound in a specific solvent.[1][15][16]

Objective: To determine the concentration of this compound in a saturated solution at a specific temperature.

Apparatus and Materials:

-

This compound powder

-

Solvent of interest (e.g., water, ethanol, DMSO)

-

Vials or flasks with screw caps

-

Orbital shaker or magnetic stirrer

-

Constant temperature bath

-

Centrifuge

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system or UV-Vis spectrophotometer for concentration analysis

Procedure:

-

Preparation of Supersaturated Solution: An excess amount of this compound is added to a known volume of the solvent in a vial. The vial is securely capped.

-

Equilibration: The vial is placed in a constant temperature bath on an orbital shaker and agitated for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is removed from the shaker and allowed to stand to allow the undissolved solid to settle. The solution is then centrifuged to separate the solid from the supernatant.

-

Sample Analysis: A known volume of the clear supernatant is carefully withdrawn, diluted as necessary, and the concentration of this compound is determined using a validated analytical method such as HPLC or UV spectroscopy.

-

Calculation: The solubility is expressed in terms of mass per unit volume (e.g., mg/mL or µg/mL).

Mechanism of Action: Angiotensin II Receptor Blockade

Irbesartan, and by extension this compound, functions as an Angiotensin II Receptor Blocker (ARB). It selectively inhibits the binding of angiotensin II to the AT1 receptor subtype, which is found in many tissues, including vascular smooth muscle and the adrenal gland. This blockade leads to vasodilation and a reduction in aldosterone (B195564) secretion, resulting in a decrease in blood pressure.

References

- 1. dissolutiontech.com [dissolutiontech.com]

- 2. scbt.com [scbt.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. Irbesartan 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 5. ≥98% (HPLC), angiotensin II type 1 (AT1) receptor antagonist, powder | Sigma-Aldrich [sigmaaldrich.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. Irbesartan | C25H28N6O | CID 3749 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Irbesartan [drugfuture.com]

- 9. How to Improve Solubility and Dissolution of Irbesartan by Fabricating Ternary Solid Dispersions: Optimization and In-Vitro Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 10. asiapharmaceutics.info [asiapharmaceutics.info]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. nano-lab.com.tr [nano-lab.com.tr]

- 13. chem.ucalgary.ca [chem.ucalgary.ca]

- 14. westlab.com [westlab.com]

- 15. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 16. pharmatutor.org [pharmatutor.org]

In-Depth Technical Guide: The Mechanism of Action of Irbesartan as an AT1 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of Irbesartan (B333), a potent and selective angiotensin II subtype 1 (AT1) receptor antagonist. The document delves into the molecular interactions, signaling pathway modulation, and key experimental data that define its pharmacological profile.

Introduction: The Renin-Angiotensin System and AT1 Receptor Blockade

The Renin-Angiotensin System (RAS) is a critical regulator of cardiovascular homeostasis, with its principal effector peptide, Angiotensin II (Ang II), exerting potent vasoconstrictive and aldosterone-stimulating effects primarily through the AT1 receptor.[1] Dysregulation of the RAS is a key factor in the pathophysiology of hypertension and other cardiovascular diseases. Irbesartan is a non-peptide, orally active agent that selectively blocks the AT1 receptor, thereby inhibiting the physiological actions of Angiotensin II.[2][3] Unlike Angiotensin-Converting Enzyme (ACE) inhibitors, which block the production of Angiotensin II, Angiotensin Receptor Blockers (ARBs) like Irbesartan provide a more direct and specific blockade of the RAS at the receptor level.[4]

Molecular Mechanism of Action: Insurmountable Antagonism

Irbesartan functions as an insurmountable antagonist of the AT1 receptor.[2][5] This means that increasing concentrations of the agonist (Angiotensin II) cannot fully overcome the inhibitory effect of Irbesartan.[6] This characteristic is attributed to the slow dissociation of Irbesartan from the AT1 receptor, leading to a prolonged and stable blockade.[7] This insurmountable antagonism results in a downward shift of the maximal response to Angiotensin II, a feature that distinguishes it from surmountable antagonists like Losartan.[6][8]

The high affinity and slow dissociation of Irbesartan are key to its potent and long-lasting antihypertensive effects.[9]

Binding Characteristics

Irbesartan exhibits high affinity and selectivity for the human AT1 receptor. Its binding affinity is significantly greater than that for the AT2 receptor, with a selectivity ratio exceeding 8500-fold.[1] This high selectivity ensures that the beneficial effects of AT2 receptor stimulation, such as vasodilation and anti-proliferative actions, are not hindered.

Modulation of AT1 Receptor Signaling Pathways

Activation of the AT1 receptor by Angiotensin II initiates a cascade of intracellular signaling events that contribute to vasoconstriction, inflammation, and cellular growth. Irbesartan effectively blocks these pathways by preventing the initial binding of Angiotensin II.

G-Protein Dependent Signaling

The AT1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gq/11.[10][11] Upon Angiotensin II binding, Gq/11 activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[12] IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This cascade ultimately leads to smooth muscle contraction and other cellular responses. Irbesartan's blockade of the AT1 receptor prevents this G-protein activation and subsequent downstream signaling.

G-Protein Independent Signaling and Receptor Transactivation

Beyond classical G-protein signaling, the AT1 receptor can also mediate its effects through G-protein independent pathways, often involving β-arrestin. Furthermore, Angiotensin II can induce the transactivation of receptor tyrosine kinases, such as the epidermal growth factor receptor (EGFR), leading to the activation of mitogen-activated protein kinase (MAPK) pathways and promoting cellular growth and proliferation.[13] Irbesartan's antagonism at the AT1 receptor also abrogates these alternative signaling cascades.

Quantitative Data

The following tables summarize key quantitative data for Irbesartan and other relevant Angiotensin Receptor Blockers.

Table 1: AT1 Receptor Binding Affinities

| Compound | Ki (nM) | Kd (nM) | Reference(s) |

| Irbesartan | 4.05 | 1.94 | [8][14] |

| Losartan | 25.2 | - | [8] |

| EXP3174 (active metabolite of Losartan) | - | - | [5] |

| Candesartan | - | - | [5] |

| Valsartan | - | - | [6] |

| Telmisartan | - | - | [15] |

Ki (inhibitory constant) and Kd (dissociation constant) are measures of binding affinity; lower values indicate higher affinity.

Table 2: Functional Antagonism (IC50 Values)

| Compound | Assay | IC50 (nM) | Reference(s) |

| Irbesartan | Ang II-induced IP Accumulation (CHO-AT1 cells) | - | [5] |

| Losartan | Ang II-induced IP Accumulation (CHO-AT1 cells) | - | [5] |

| EXP3174 | Ang II-induced IP Accumulation (CHO-AT1 cells) | - | [5] |

| Candesartan | Ang II-induced IP Accumulation (CHO-AT1 cells) | - | [5] |

IC50 is the concentration of an antagonist that inhibits 50% of the maximal response to an agonist.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of Irbesartan.

Radioligand Binding Assay for AT1 Receptor

This assay is used to determine the binding affinity (Ki and Kd) of Irbesartan for the AT1 receptor.

Materials:

-

Cell membranes expressing the human AT1 receptor (e.g., from CHO-K1 cells or rat liver).[6][11]

-

Radioligand: [125I]-[Sar1,Ile8]Angiotensin II or [3H]-Irbesartan.[14][15]

-

Binding buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.2% BSA, pH 7.4.

-

Wash buffer: e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4.

-

Non-specific binding control: High concentration of unlabeled Angiotensin II or Irbesartan (e.g., 10 µM).

-

Glass fiber filters and a cell harvester.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells or tissues in a lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in the binding buffer.

-

Assay Setup: In a 96-well plate, add the cell membrane preparation, the radioligand at a fixed concentration (for competition assays) or varying concentrations (for saturation assays), and varying concentrations of the test compound (Irbesartan).

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. For saturation binding, plot specific binding against the radioligand concentration and fit the data to a one-site binding model to determine Kd and Bmax. For competition binding, plot the percentage of specific binding against the concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.

Inositol Phosphate (B84403) (IP) Accumulation Assay

This functional assay measures the ability of Irbesartan to inhibit Angiotensin II-stimulated IP production, a key downstream signaling event of AT1 receptor activation.

Materials:

-

Cells expressing the human AT1 receptor (e.g., CHO-K1 cells).[5]

-

myo-[3H]inositol.

-

Lithium chloride (LiCl) solution (to inhibit inositol monophosphatase).

-

Angiotensin II.

-

Irbesartan.

-

Dowex AG1-X8 resin (formate form) for anion exchange chromatography.

-

Scintillation cocktail and counter.

Procedure:

-

Cell Labeling: Culture cells in a medium containing myo-[3H]inositol for 24-48 hours to label the cellular phosphoinositide pools.

-

Pre-incubation: Wash the cells and pre-incubate them with a buffer containing LiCl and varying concentrations of Irbesartan for a specified time.

-

Stimulation: Add Angiotensin II to stimulate the cells for a defined period (e.g., 30-60 minutes).

-

Extraction: Stop the reaction by adding a solution like perchloric acid and extract the inositol phosphates.

-

Separation: Separate the different inositol phosphate species (IP1, IP2, IP3) using anion exchange chromatography with a Dowex resin column.

-

Quantification: Elute the inositol phosphates and measure their radioactivity using a scintillation counter.

-

Data Analysis: Plot the amount of [3H]inositol phosphates accumulated against the concentration of Irbesartan to determine the IC50 value for the inhibition of Angiotensin II-stimulated IP production.

In Vivo Blood Pressure Measurement in Spontaneously Hypertensive Rats (SHR)

This in vivo model is used to assess the antihypertensive efficacy of Irbesartan.

Animals:

-

Spontaneously Hypertensive Rats (SHR), a genetic model of essential hypertension.[13]

Method: Tail-Cuff Plethysmography

-

Acclimatization: Acclimate the rats to the restraining device and the procedure for several days before the actual measurements to minimize stress-induced blood pressure variations.[10]

-

Animal Preparation: Place the conscious rat in a restrainer. A small cuff with a pneumatic pulse sensor is placed around the base of the tail.

-

Blood Pressure Measurement: The tail cuff is inflated to a pressure above the expected systolic blood pressure, occluding the caudal artery. The cuff is then slowly deflated. The pressure at which the pulse reappears is recorded as the systolic blood pressure.

-

Dosing: Administer Irbesartan orally or via another appropriate route at various doses.

-

Data Collection: Measure blood pressure at different time points after drug administration to determine the onset, magnitude, and duration of the antihypertensive effect.

-

Data Analysis: Compare the blood pressure readings in the Irbesartan-treated groups to a vehicle-treated control group to assess the dose-dependent antihypertensive efficacy.

Conclusion

Irbesartan is a highly potent and selective AT1 receptor antagonist characterized by its insurmountable antagonism, which is a result of its high binding affinity and slow dissociation from the receptor. This mechanism of action leads to a durable and effective blockade of the diverse signaling pathways activated by Angiotensin II, underpinning its clinical efficacy in the treatment of hypertension and related cardiovascular conditions. The experimental methodologies outlined in this guide provide a robust framework for the continued investigation and characterization of AT1 receptor antagonists in drug discovery and development.

References

- 1. giffordbioscience.com [giffordbioscience.com]

- 2. researchgate.net [researchgate.net]

- 3. Irbesartan | C25H28N6O | CID 3749 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 6. Radioligand Binding Assays: Application of [125I]Angiotensin II Receptor Binding | Springer Nature Experiments [experiments.springernature.com]

- 7. researchgate.net [researchgate.net]

- 8. semanticscholar.org [semanticscholar.org]

- 9. Angiotensin II-induced phosphoinositide production and atrial natriuretic peptide release in rat atrial tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Indirect systolic and mean blood pressure determination by a new tail cuff method in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In silico identification of novel lead compounds with AT1 receptor antagonist activity: successful application of chemical database screening protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Angiotensin II Signal Transduction: An Update on Mechanisms of Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The angiotensin AT(1) receptor antagonist irbesartan has near-peptide affinity and potently blocks receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Blood pressure measurement with the tail-cuff method in Wistar and spontaneously hypertensive rats: influence of adrenergic- and nitric oxide-mediated vasomotion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Angiotensin II type 1 receptor blockers: Class effects vs. Molecular effects - PMC [pmc.ncbi.nlm.nih.gov]

Stability and Storage of Solid Irbesartan-d7: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for solid Irbesartan-d7. The information is compiled from publicly available data on Irbesartan (B333) and its deuterated analogs, intended to guide researchers and drug development professionals in handling and storing this isotopically labeled compound.

Recommended Storage Conditions

Proper storage is crucial to maintain the integrity and purity of this compound. Based on information for Irbesartan and its deuterated analogs, the following storage conditions are recommended for solid this compound:

| Parameter | Recommendation | Source |

| Long-Term Storage | -20°C | Inferred from Irbesartan-d4 data |

| Short-Term Storage | 4°C | Inferred from Irbesartan-d4 data |

| Shipping | Room temperature | [1] |

| Light | Protect from light | [2] |

| Moisture | Store in a dry place | [2] |

For routine handling, it is advisable to store this compound in a tightly sealed container, protected from light and moisture.[2] For extended periods, storage at -20°C is recommended to minimize potential degradation.

Stability Profile and Degradation

Forced degradation studies on Irbesartan provide valuable insights into its stability under various stress conditions. It is anticipated that this compound will exhibit a similar degradation profile. Irbesartan has been shown to be susceptible to degradation under acidic, basic, and photolytic stress.[3][4][5]

Summary of Forced Degradation Studies on Irbesartan:

| Stress Condition | Observations | Degradation Products Identified |

| Acidic Hydrolysis | Degradation observed[3][4] | Impurity-1[6] |

| Basic Hydrolysis | Significant degradation observed[3][4] | Impurity-1, DP-1, DP-2, DP-3[6][7] |

| Oxidative | Stable[4] | - |

| Thermal | Stable at 60°C for 48 hours[4] | - |

| Photolytic | Stable[4] | - |

Identified Degradation Products of Irbesartan:

-

Impurity-1: Structure not fully detailed in the search results, but noted as a significant degradant under acidic and basic conditions.[6]

-

(2'-(2H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methanamine (DP-1) [7]

-

N-((2'-(2H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)pentanamide (DP-2) [7]

-

N-((2'-(2H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-1-pentanamidocyclopentane-1-carboxamide (DP-3) [7]

Experimental Protocols

Detailed experimental protocols for forced degradation studies on Irbesartan are crucial for replicating and validating stability-indicating methods. The following summarizes a typical protocol based on available literature.

Forced Degradation Experimental Protocol for Irbesartan:

| Stress Condition | Protocol |

| Acid Hydrolysis | To a solution of Irbesartan (1000 mcg/ml), an equal volume of 5 N HCl is added. The solution is then diluted with methanol (B129727) and refluxed at 60°C for 1 hour.[5] |

| Base Hydrolysis | To a solution of Irbesartan (1000 mcg/ml), an equal volume of 5 N NaOH is added. The solution is then diluted with methanol and refluxed at 60°C for 1 hour.[5] |

| Oxidative Degradation | A solution of Irbesartan is treated with 3% hydrogen peroxide.[4] |

| Thermal Degradation | Solid Irbesartan is exposed to a temperature of 60°C in a hot air oven for 48 hours.[4] |

| Photolytic Degradation | Solid Irbesartan is exposed to UV light for 48 hours in a photostability chamber.[4] |

Visualizations

Degradation Pathway of Irbesartan under Basic Conditions

Caption: Proposed degradation products of Irbesartan under basic stress conditions.

Experimental Workflow for Stability-Indicating HPLC Method Development

Caption: Workflow for developing a stability-indicating HPLC method for Irbesartan.

References

- 1. selleckchem.com [selleckchem.com]

- 2. This compound | CAS#:1329496-43-6 | Chemsrc [chemsrc.com]

- 3. scbt.com [scbt.com]

- 4. Irbesartan | C25H28N6O | CID 3749 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. A validated stability indicating HPTLC method for simultaneous estimation of irbesartan and hydrochlorothiazide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound 2,2,2-Trifluoroacetate Salt [lgcstandards.com]

- 7. epj.journals.ekb.eg [epj.journals.ekb.eg]

A Technical Guide to Irbesartan-d7: Sourcing and Application in Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Irbesartan-d7, a critical tool in the pharmacokinetic and metabolic studies of Irbesartan. This document details its key suppliers, commercial availability, and provides in-depth experimental protocols for its application as an internal standard in quantitative analysis.

Introduction to this compound

This compound is a deuterated analog of Irbesartan, an angiotensin II receptor blocker (ARB) widely used in the treatment of hypertension. The substitution of seven hydrogen atoms with deuterium (B1214612) atoms results in a molecule with a higher molecular weight, making it an ideal internal standard for mass spectrometry-based bioanalytical methods.[1] Its use is crucial for correcting variability during sample preparation and analysis, ensuring high accuracy and precision in the quantification of Irbesartan in biological matrices.[1]

Key Suppliers and Commercial Availability

The procurement of high-quality, reliable this compound is the foundational step for any successful research application. Several key suppliers specialize in the provision of stable isotope-labeled compounds for research purposes. The following table summarizes the commercial availability and key specifications from prominent suppliers.

| Supplier | Product Name | Catalog Number | CAS Number | Molecular Formula | Molecular Weight | Notes |

| MedChemExpress | This compound hydrochloride | HY-B0202AS | 1329496-43-6 (unlabeled) | C₂₅H₂₁D₇N₆O | 435.57 g/mol | Also available as other deuterated forms (d4, d6). For research use only. |

| Simson Pharma Limited | This compound | Not specified | 1329496-43-6 | Not specified | Not specified | Accompanied by a Certificate of Analysis. |

| Pharmaffiliates | This compound | PA STI 053570 | 1329496-43-6 | C₂₅H₂₁D₇N₆O | 435.57 g/mol | Also offers N-Triphenylmethyl this compound. |

Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information and to request a Certificate of Analysis for batch-specific data.

Experimental Protocol: Quantification of Irbesartan in Plasma using LC-MS/MS with this compound as an Internal Standard

The following protocol is a representative method for the quantitative analysis of Irbesartan in a biological matrix, adapted from established methodologies for similar compounds.[2]

Materials and Reagents

-

Analytes: Irbesartan, this compound (Internal Standard)

-

Solvents: Acetonitrile (ACN), Methanol (B129727) (MeOH), Formic Acid (FA) - all LC-MS grade

-

Reagents: Human plasma (K₂-EDTA), Ultrapure water

-

Equipment:

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple Quadrupole Mass Spectrometer

-

Analytical balance

-

Centrifuge

-

Vortex mixer

-

Calibrated pipettes

-

Preparation of Solutions

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve Irbesartan and this compound in methanol to obtain individual stock solutions.

-

Working Solutions: Prepare serial dilutions of the Irbesartan stock solution in 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples.

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in 50:50 (v/v) methanol:water.

Sample Preparation (Protein Precipitation)

-

Pipette 50 µL of the plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 150 µL of the internal standard working solution prepared in acetonitrile.

-

Vortex the mixture for 1 minute to precipitate plasma proteins.

-

Centrifuge the tubes at 12,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Conditions

| Parameter | Condition |

| LC Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | Start with 95% A, ramp to 5% A over 3 minutes, hold for 1 minute, return to initial conditions and equilibrate. |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | Irbesartan: [M+H]⁺ → fragment ionthis compound: [M+H]⁺ → fragment ion |

Note: The specific MRM transitions should be optimized by infusing the individual compounds into the mass spectrometer.

Method Validation

The analytical method should be validated according to regulatory guidelines (e.g., FDA, EMA) for linearity, accuracy, precision, selectivity, recovery, and stability.

Visualized Workflows

Procurement and Quality Control of this compound

Caption: Procurement and QC workflow for this compound.

Bioanalytical Workflow for Pharmacokinetic Studies

Caption: Bioanalytical workflow for pharmacokinetic studies.

References

The Gold Standard of Quantification: A Technical Guide to the Role of Deuterated Standards in Isotope Dilution Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative analysis, particularly within the pharmaceutical and biotechnology sectors, the pursuit of accuracy, precision, and reliability is paramount. Isotope Dilution Mass Spectrometry (IDMS) has emerged as a definitive analytical technique, and at its heart lies the use of stable isotope-labeled internal standards, with deuterated standards being a cornerstone. This in-depth technical guide explores the critical role of deuterated standards in achieving the highest quality quantitative data. By delving into core principles, detailed experimental protocols, and comparative performance data, this document serves as a comprehensive resource for professionals engaged in drug discovery, development, and clinical trial bioanalysis.

Core Principles of Isotope Dilution Mass Spectrometry with Deuterated Standards

The power of deuterated standards in mass spectrometry is rooted in the principle of isotope dilution. A deuterated standard is an analog of the analyte where one or more hydrogen atoms have been replaced by their stable, heavier isotope, deuterium (B1214612) (²H).[1][2] This subtle modification in mass allows a mass spectrometer to differentiate between the analyte and the standard, while their near-identical physicochemical properties ensure they behave almost identically throughout the analytical process.[2][3]

By introducing a known amount of the deuterated standard into a sample at the earliest stage of preparation, it acts as a perfect mimic for the analyte.[2][4] Any loss of the analyte during sample extraction, cleanup, or injection, as well as variations in ionization efficiency within the mass spectrometer, will be mirrored by a proportional loss of the deuterated standard.[2][3] Consequently, the ratio of the analyte's signal to the internal standard's signal remains constant, providing a highly accurate and precise measurement of the analyte's concentration.[5]

Key Advantages of Deuterated Internal Standards:

-

Correction for Method Variability: They compensate for inconsistencies during sample preparation and extraction.[6]

-

Mitigation of Matrix Effects: Co-eluting components from the sample matrix can suppress or enhance the ionization of the analyte. Since the deuterated standard co-elutes and has nearly identical ionization efficiency, it experiences the same matrix effects, allowing for accurate correction.[7][8]

-

Improved Accuracy and Precision: The use of deuterated standards significantly enhances the reliability and robustness of quantitative assays, which is critical in regulated environments.[9][10] They are widely considered the "gold standard" for internal standards in quantitative bioanalysis.[5]

Data Presentation: Performance Metrics

The use of deuterated internal standards demonstrably improves the precision and accuracy of quantitative mass spectrometry assays. The following tables summarize key performance metrics that highlight these advantages, comparing methods using deuterated standards to those using other internal standards (e.g., structural analogs) or no internal standard at all.

Table 1: Comparison of Assay Precision (%CV) with Different Internal Standards

| Analyte | Matrix | Internal Standard Type | Precision (%CV) | Reference |

| Sirolimus | Whole Blood | Deuterated (d3-Sirolimus) | 2.7 - 5.7 | [10] |

| Sirolimus | Whole Blood | Analog (Everolimus) | 7.6 - 9.7 | [10] |

| Kahalalide F | Plasma | Deuterated | Not specified, but improved | [10] |

| Kahalalide F | Plasma | Structural Analogue | Not specified, but less precise | [10] |

CV: Coefficient of Variation

Table 2: Comparison of Assay Accuracy (%Bias) with Different Internal Standards

| Analyte | Matrix | Internal Standard Type | Accuracy (Mean Bias %) | Reference |

| Kahalalide F | Plasma | Deuterated | 100.3 | [10] |

| Kahalalide F | Plasma | Structural Analogue | 96.8 | [10] |

Table 3: Impact of Deuterated Standards on Method Performance for Immunosuppressants

| Drug | Matrix | Key Finding | Reference |

| Cyclosporine A, Tacrolimus, Sirolimus, Everolimus, Mycophenolic Acid | Whole Blood / Plasma | Use of deuterated standards compensated for measurement errors from ion suppression/enhancement and improved accuracy and precision. | [8] |

Experimental Protocols

The successful implementation of IDMS relies on robust and well-defined experimental procedures. Below are detailed methodologies for common sample preparation techniques incorporating deuterated internal standards for LC-MS/MS analysis.

This protocol is a rapid and straightforward method for removing the majority of proteins from a plasma sample, suitable for the analysis of many small molecules.[7]

Materials:

-

Plasma samples (calibrators, quality controls, unknowns)

-

Deuterated internal standard working solution

-

Precipitating solvent (e.g., cold acetonitrile (B52724) with 0.1% formic acid)

-

Microcentrifuge tubes

-

Pipettes, vortex mixer, centrifuge

Procedure:

-

Aliquoting: To 100 µL of each plasma sample in a microcentrifuge tube, add 10 µL of the deuterated internal standard working solution.[2][7]

-

Mixing: Vortex briefly to ensure thorough mixing.[7]

-

Precipitation: Add 300 µL of cold acetonitrile (or other suitable organic solvent) to precipitate proteins.[2][7]

-

Vortexing: Vortex vigorously for 1 minute to ensure complete protein precipitation.[3]

-

Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.[3]

-

Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial or 96-well plate, avoiding the protein pellet.[3][7]

-

Analysis: The sample is now ready for LC-MS/MS analysis.

This protocol provides a more thorough cleanup of the sample matrix compared to PPT, resulting in a cleaner extract and reduced matrix effects, which is often necessary for complex matrices like urine.[3]

Materials:

-

Urine samples

-

Deuterated internal standard stock solution

-

SPE cartridges (e.g., C18) and vacuum manifold

-

Methanol (B129727) (for conditioning)

-

Water (for equilibration)

-

Wash solution (e.g., 5% methanol in water)

-

Elution solvent (e.g., acetonitrile)

Procedure:

-

Spiking: Add 10 µL of the deuterated internal standard stock solution to 1 mL of the urine sample and vortex to mix.[3]

-

Conditioning: Place the SPE cartridges on the vacuum manifold. Pass 1 mL of methanol through each cartridge.[3]

-

Equilibration: Pass 1 mL of water through each cartridge.[3]

-

Loading: Load the spiked urine sample onto the conditioned cartridge.

-

Washing: Pass 1 mL of the wash solution through the cartridge to remove hydrophilic interferences.

-

Drying: Dry the cartridge under vacuum for 5-10 minutes.

-

Elution: Elute the analyte and internal standard with 1 mL of elution solvent into a clean collection tube.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the reconstitution solvent (e.g., mobile phase).[3][7]

-

Analysis: Transfer the reconstituted sample to an LC vial for analysis.

While specific parameters must be optimized for each analyte, a general approach is outlined below.

Liquid Chromatography (LC):

-

Column: A suitable C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).[7]

-

Mobile Phase A: 0.1% Formic Acid in Water.[7]

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[7]

-

Gradient: A linear gradient tailored to the analyte's retention time.[7]

-

Flow Rate: 0.4 mL/min.[7]

-

Injection Volume: 5 µL.[7]

Mass Spectrometry (MS):

-

Ionization Mode: Electrospray Ionization (ESI), positive or negative mode as appropriate.[7]

-

Scan Type: Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM).[7][9]

-

MRM Transitions: Optimized precursor-to-product ion transitions for both the analyte and the deuterated internal standard.[7]

Data Analysis:

-

Peak Integration: Integrate the peak areas for the specified MRM transitions of the analyte and the deuterated standard.[2]

-

Response Ratio Calculation: Calculate the ratio of the analyte peak area to the internal standard peak area for each sample.[2]

-

Calibration Curve Construction: Plot the response ratio of the calibration standards against their known concentrations. Perform a linear regression, often with 1/x or 1/x² weighting.[2]

-

Concentration Determination: Determine the analyte concentration in unknown samples by interpolating their response ratios from the calibration curve.[2]

Critical Considerations and Troubleshooting

While deuterated standards are powerful tools, their effective use requires careful consideration of several factors to avoid potential pitfalls.

-

Position of Deuterium Labeling: Deuterium atoms must be placed on stable, non-exchangeable positions within the molecule.[10] Placing them on hydroxyl (-OH), amine (-NH), or sulfhydryl (-SH) groups can lead to hydrogen-deuterium exchange with the solvent, compromising the analysis.[2][11]

-

Isotopic Purity: The isotopic purity of the deuterated standard is critical. The presence of unlabeled analyte as an impurity can lead to an overestimation of the analyte's concentration, particularly at low levels.[2][11] Isotopic enrichment should ideally be ≥98%.[2]

-

Kinetic Isotope Effect (KIE): The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This can sometimes lead to a slight difference in chromatographic retention time, with the deuterated compound eluting slightly earlier.[3][7] If this separation is significant, the analyte and standard may experience differential matrix effects.[10]

-

Internal Standard Concentration: An inappropriate concentration of the internal standard can lead to detector saturation or poor signal-to-noise ratios.[12]

Conclusion

Deuterated internal standards are an indispensable tool in modern mass spectrometry for achieving the highest levels of accuracy and precision in quantitative analysis.[3] Their ability to closely mimic the behavior of the analyte throughout the entire analytical process makes them superior to other types of internal standards, particularly when dealing with complex biological matrices. A thorough understanding of their physicochemical properties, appropriate selection, and careful method validation are essential for their successful implementation in both research and regulated drug development environments. This guide provides a foundational understanding for professionals to effectively utilize deuterated standards in their mass spectrometry workflows, ensuring the generation of robust, reliable, and high-quality data.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Isotope Dilution Mass Spectrometry - PTB.de [ptb.de]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. texilajournal.com [texilajournal.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for the Use of Irbesartan-d7 as an Internal Standard in LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of Irbesartan-d7 as an internal standard in the quantitative analysis of irbesartan (B333) in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocols outlined below are intended to serve as a robust starting point for method development and validation in pharmacokinetic, toxicokinetic, and other bioanalytical studies.

Introduction

Irbesartan is an angiotensin II receptor antagonist widely used in the treatment of hypertension.[1] Accurate and precise quantification of irbesartan in biological samples is crucial for drug development and clinical monitoring. The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the gold standard for quantitative bioanalysis by LC-MS/MS. This compound co-elutes with the unlabeled analyte and exhibits nearly identical chemical and physical properties, effectively compensating for variability during sample preparation and analysis, thus ensuring the highest level of accuracy and precision.[2]

Mechanism of Action: Angiotensin II Receptor Blockade

Irbesartan exerts its therapeutic effect by selectively blocking the Angiotensin II receptor type 1 (AT1). This prevents angiotensin II from binding to the receptor, thereby inhibiting its vasoconstrictive and aldosterone-secreting effects, ultimately leading to a reduction in blood pressure.[1] The signaling pathway is depicted below.

Experimental Protocols

This section details the methodologies for sample preparation, chromatography, and mass spectrometry for the quantification of irbesartan using this compound as an internal standard.

Stock and Working Solutions

-

Irbesartan Stock Solution (1 mg/mL): Accurately weigh and dissolve irbesartan in methanol (B129727).

-

This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

-

Working Solutions: Prepare serial dilutions of the irbesartan stock solution in a 50:50 (v/v) methanol:water mixture to create calibration standards and quality control (QC) samples.

-

Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the IS stock solution in the same diluent as the calibration standards.

Sample Preparation

The choice of sample preparation method depends on the matrix (e.g., plasma, urine) and the desired level of cleanliness and recovery. Three common methods are described below.

This is a rapid and simple method suitable for high-throughput analysis.

-

Pipette 50 µL of the plasma sample (blank, standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 150 µL of the internal standard working solution prepared in acetonitrile.

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to an HPLC vial for analysis.[2]

LLE offers a cleaner extract compared to PPT.

-

To 100 µL of plasma, add 50 µL of the IS working solution.

-

After vortexing, add 100 µL of 1.0 M Di-Potassium hydrogen phosphate.

-

Add 2.5 mL of an extraction solvent mixture of ethyl acetate (B1210297) and n-Hexane (80:20, v/v).[3]

-

Vortex for 10 minutes and then centrifuge.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.[3]

SPE provides the cleanest samples and can be automated for high-throughput applications.

-

Condition an appropriate SPE cartridge (e.g., Oasis HLB) with methanol followed by water.

-

Load the plasma sample, previously spiked with the internal standard and pre-treated as necessary (e.g., dilution, pH adjustment).

-

Wash the cartridge to remove interferences.

-

Elute the analyte and internal standard with an appropriate solvent (e.g., methanol or acetonitrile).

-

Evaporate the eluate and reconstitute it in the mobile phase for analysis.

LC-MS/MS Conditions

The following are representative LC-MS/MS parameters. These should be optimized for the specific instrumentation used.

Liquid Chromatography:

| Parameter | Value |

| Column | C18 column (e.g., Hypersil GOLD 100 x 4.6 mm, 5 µm)[3] |

| Mobile Phase | A: 2 mM Ammonium Formate (pH 4.0) in WaterB: Methanol[3] |

| Gradient/Isocratic | Isocratic: 20:80 (A:B)[3] |

| Flow Rate | 0.5 mL/min[3] |

| Column Temperature | 40°C[3] |

| Injection Volume | 5-20 µL |